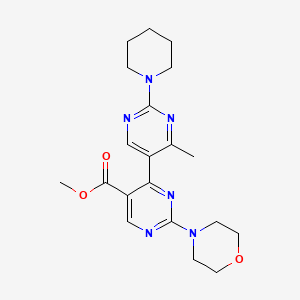![molecular formula C23H27N3O3S B11047467 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047467.png)
2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining isoquinoline, thienopyridine, and amine functionalities, which may contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as 3,4-dihydroisoquinoline, the compound undergoes methylation and methoxylation to introduce the dimethoxy and dimethyl groups.
Construction of the Thienopyridine Core: This step involves the cyclization of a suitable precursor to form the thienopyridine ring system.
Coupling Reactions: The isoquinoline and thienopyridine intermediates are then coupled through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling, to form the final compound.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can target the isoquinoline or thienopyridine rings, leading to partially or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE: can be compared with other isoquinoline or thienopyridine derivatives, such as:
Uniqueness
The unique combination of isoquinoline, thienopyridine, and amine functionalities in 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE distinguishes it from other compounds. This structural uniqueness may contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H27N3O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C23H27N3O3S/c1-12-7-14(11-27-4)18-19(24)21(30-22(18)25-12)20-15-9-17(29-6)16(28-5)8-13(15)10-23(2,3)26-20/h7-9H,10-11,24H2,1-6H3 |
InChI Key |
HMXRGHSKXWERTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11047387.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11047391.png)
![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
![1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)

![2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11047427.png)

![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047449.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate](/img/structure/B11047451.png)

![3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047457.png)
![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047460.png)
